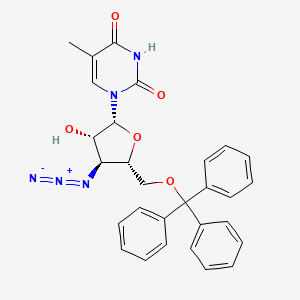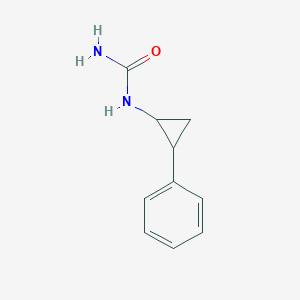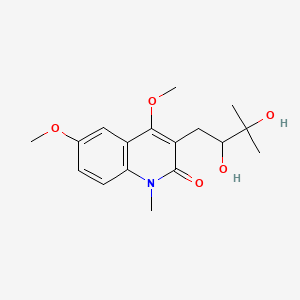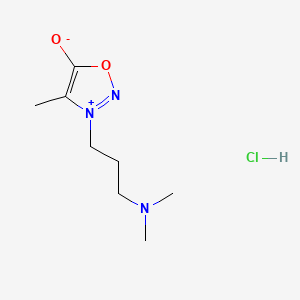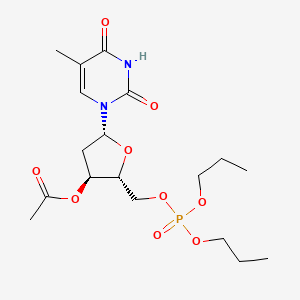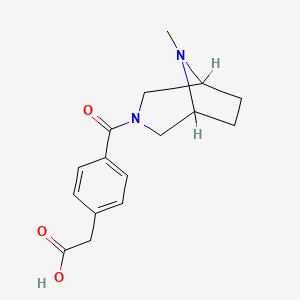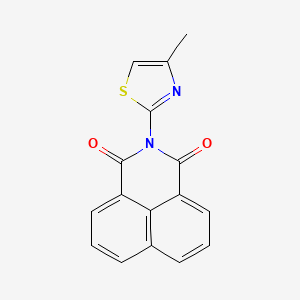
2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Isoquinoline Derivative: The thiazole ring is then coupled with an isoquinoline derivative through a series of condensation reactions.
Final Cyclization: The final product is obtained through cyclization and purification steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield various reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a subject of research in these areas.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione would depend on its specific biological activity. Generally, thiazole derivatives may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-1,3-thiazol-2-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
19691-92-0 |
|---|---|
Fórmula molecular |
C16H10N2O2S |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-(4-methyl-1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H10N2O2S/c1-9-8-21-16(17-9)18-14(19)11-6-2-4-10-5-3-7-12(13(10)11)15(18)20/h2-8H,1H3 |
Clave InChI |
VDEZASNMOGDXAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


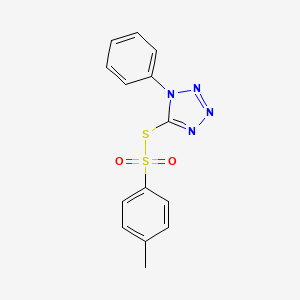


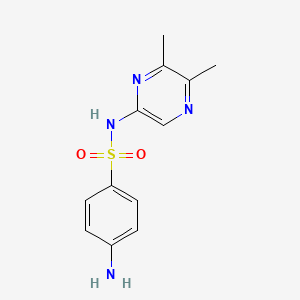

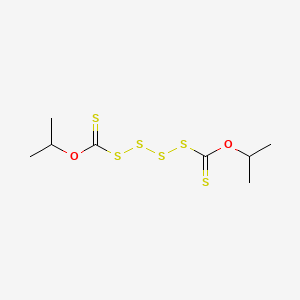
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
